molecular formula C11H10N4O2S B2358693 8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione CAS No. 860610-92-0

8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione

Cat. No.: B2358693
CAS No.: 860610-92-0
M. Wt: 262.29
InChI Key: YMCAZLSFXMJKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-Dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is a heterocyclic compound featuring a fused triazole-quinazoline core with methoxy substituents at positions 8 and 9 and a thione group at position 5 (Fig. 1). This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry for antimicrobial and anticancer applications . Derivatives of this compound, such as the 2-ethyl and 2-methyl analogs (CAS 860610-83-9 and 860610-66-8), have been synthesized to explore structure-activity relationships (SAR) .

Properties

IUPAC Name

8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-16-8-3-6-7(4-9(8)17-2)14-11(18)15-10(6)12-5-13-15/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQSAPOIHIBHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3N=CNN3C(=S)N=C2C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Molecular Properties

Chemical Identity and Nomenclature

The systematic IUPAC name, 8,9-dimethoxy-3H-triazolo[1,5-c]quinazoline-5-thione , delineates its fused quinazoline-triazole core substituted with methoxy groups at positions 8 and 9 and a thione moiety at position 5. Key molecular characteristics include:

Molecular formula : C₁₁H₁₀N₄O₂S
Molecular weight : 262.29 g/mol
SMILES notation : COC1=CC2=C3N=CNN3C(=S)N=C2C=C1OC

The planar aromatic system exhibits polarized π-electron density due to electron-donating methoxy groups (-OCH₃) and an electron-withdrawing thione (-C=S) group, influencing its reactivity in subsequent derivatization.

Table 1: Physicochemical Properties
Property Value
CAS Registry Number 860610-92-0
Exact Mass 262.0434 g/mol
XLogP3-AA 1.7
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6

Synthetic Methodologies

Cyclocondensation of Hydrazinobenzoic Acid Derivatives

A foundational route involves the cyclocondensation of substituted hydrazinobenzoic acids with N-cyanoimidocarbonates under basic conditions.

Procedure :

  • Hydrazinobenzoic acid precursor (10 mmol) is added to a solution of ethyl N-cyanoimidocarbonate (10 mmol) in ethanol at 0°C.
  • Triethylamine (30 mmol) is introduced dropwise, and the mixture is stirred overnight at room temperature.
  • Acidification with concentrated HCl induces cyclization, followed by reflux (1–3 h) to ensure complete ring closure.
  • The crude product is isolated via ice-water quenching, filtration, and recrystallization from tetrahydrofuran (THF).

Key Considerations :

  • Regioselectivity : The position of methoxy groups is controlled by the substitution pattern of the hydrazinobenzoic acid starting material.
  • Yield Optimization : Recrystallization from THF typically achieves >70% purity, with further purification via silica gel chromatography (acetone/hexane) enhancing purity to >95%.

Thionation of Quinazolinone Precursors

An alternative pathway involves converting 8,9-dimethoxyquinazolin-4(3H)-one to the corresponding thione using phosphorus pentasulfide (P₂S₅) .

Procedure :

  • Quinazolinone (1 mmol) is refluxed with P₂S₅ (1 mmol) in anhydrous pyridine for 2–4 h.
  • The reaction mixture is cooled, poured into ice-water, and filtered to isolate the thione product.
  • Purification via recrystallization from aqueous dimethylformamide (DMF) yields the target compound.

Challenges :

  • Reagent Toxicity : P₂S₅ releases H₂S gas, necessitating stringent ventilation and waste management protocols.
  • Byproduct Formation : Over-thionation or pyridine adducts may occur, requiring careful stoichiometric control.
Table 2: Comparative Analysis of Synthetic Routes
Method Yield (%) Purity (%) Scalability
Cyclocondensation 70–75 95 Moderate
Thionation 65–70 90 Low

Reaction Mechanisms and Intermediate Characterization

Cyclocondensation Pathway

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the N-cyanoimidocarbonate, forming a tetrahedral intermediate. Subsequent elimination of ethanol and cyclization yields the triazoloquinazoline core.

Spectroscopic Validation :

  • IR Spectroscopy : C=O stretches at 1,685–1,712 cm⁻¹ confirm lactam formation.
  • ¹H NMR : Methoxy protons resonate as singlets at δ 3.70–4.02 ppm, while thione protons are absent due to tautomerization.

Thionation Mechanism

P₂S₅ acts as a thionating agent, replacing the carbonyl oxygen with sulfur via a nucleophilic substitution mechanism. The reaction is facilitated by pyridine, which neutralizes HCl byproducts.

Analytical Confirmation :

  • ¹³C NMR : The thione carbon appears at δ 180–185 ppm, distinct from the carbonyl signal (δ 165–170 ppm) in the precursor.
  • Mass Spectrometry : Molecular ion peaks at m/z 262.04 ([M]⁺) align with the theoretical molecular weight.

Industrial Scalability and Process Optimization

Challenges in Large-Scale Synthesis

  • Reagent Handling : P₂S₅ and pyridine require specialized equipment due to toxicity and corrosivity.
  • Purification Bottlenecks : Column chromatography becomes impractical at scale, favoring crystallization or distillation.

Recent Advances

  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes while maintaining yields >65%.
  • Flow Chemistry : Continuous thionation processes minimize hazardous reagent accumulation.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The applications of 8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione are varied, with research highlighting its potential in several pharmacological areas . The core structures, quinazoline and quinazolinone, are considered key targets in medicinal chemistry .

Research and Applications

  • Antimicrobial Activity: Triazoloquinazolines exhibit antimicrobial properties .
  • Anticancer Activity: Several studies have explored quinazolinones for their anticancer potential . For example, researchers designed and synthesized 1,2,4-triazolo[4,3-c]quinazoline derivatives as Topo II inhibitors and DNA intercalators, testing their cytotoxic effects against cancer cell lines like HCT-116, HepG-2, and MCF-7 .
  • Anticonvulsant Activity: Certain quinazolinone derivatives have demonstrated anticonvulsant activity . SAR (Structure-Activity Relationship) studies indicate that a chlorine atom at position 7 on the quinazolinone system and a 2-amino phenyl group at position 3 enhance this activity .
  • Cardiovascular Activity: Studies have assessed the cardiovascular effects of 4(3H)-quinazolinones, including their impact on blood pressure and heart rate. Some derivatives have shown promise in lowering blood pressure and controlling heart rate in vivo .
  • Anti-Tuberculosis Activity: Research has investigated the anti-tuberculosis activity of 4(3H)-quinazolinones linked to 1,2,3-triazole hybrids. The addition of a triazole fragment can enhance the activity of quinazolinone derivatives .

Synthesis and Derivatives

The synthesis of related compounds, such as 5-[2'-carbomethoxyphenylamino]-1,2,4-triazolo[4,3-c]quinazoline, involves multiple steps including reacting 5 chloro 8,9-dimethoxy-1,2,4triazo1o[4,3-c] quinazoline with methyl anthranilate . Additionally, 2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is another derivative of interest .

Mechanism of Action

The mechanism of action of 8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with biomolecular targets due to its high dipole moments. It has been shown to inhibit certain enzymes and receptors, leading to its biological activities. For example, it can inhibit adenosine and benzodiazepine receptors, contributing to its tranquilizing and sedative effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications: Triazoloquinazoline vs. Triazolopyrimidine

  • Ring Annulation: The compound differs from triazolopyrimidines (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 8 and [1,2,4]triazolo[4,3-c]pyrimidine 9) in its fused quinazoline system.
  • Substituent Position : Derivatives with substituents at position 2 (e.g., 2-ethyl or 2-methyl) exhibit altered electronic profiles compared to 2-heteroaryl analogs (e.g., 2-(furan-2-yl) derivatives), which show enhanced antibacterial activity (MIC 12.5 μg/mL against S. aureus) .

Functional Group Variations

  • Thione vs. Thioether: The thione group at position 5 is critical for hydrogen bonding.
  • Methoxy vs. Alkoxy Substituents: The 8,9-dimethoxy groups enhance solubility compared to non-polar alkyl chains (e.g., 5-ethoxy derivatives in Sandoz patents), but may limit membrane permeability .
Table 1: Key Structural Variations and Properties
Compound Substituents Molecular Weight Key Properties
8,9-Dimethoxy-2-methyl derivative 2-CH₃, 8,9-OCH₃ 276.31 g/mol High purity (≥95%), discontinued
2-(4-Methoxyphenyl) analog (CAS 886189-00-0) 2-(4-MeO-C₆H₄), 8,9-OCH₃ 308.36 g/mol Solid, antimicrobial activity
Florasulam precursor 345 [1,2,4]Triazolo[1,5-c]pyrimidine N/A Herbicidal activity via Dimroth rearrangement

Reactivity of the Thione Group

  • The thione group undergoes alkylation (e.g., with methyl iodide) to form thioethers, which can further react with ammonia to yield amines . Such modifications are pivotal in tuning bioactivity and pharmacokinetics.

Spectroscopic and Physical Properties

  • NMR Shifts : The [1,5-c] isomers (e.g., compound 8 ) exhibit upfield shifts for C2-H and C5-H protons compared to [4,3-c] analogs (e.g., compound 9 ), reflecting differences in electron distribution .
  • Melting Points: Derivatives with bulkier substituents (e.g., 5-[diethylamino]ethoxy analog, m.p. 250–251°C) have higher melting points due to increased crystallinity .

Antimicrobial Activity

  • Potassium Thiolates : 2-(Furan-2-yl) derivatives (e.g., 102c ) show potent activity against methicillin-resistant S. aureus (MRSA), with MIC values as low as 12.5 μg/mL .
  • Methylsulfanyl Derivatives : Reduced activity compared to thiolates, emphasizing the importance of the thione group .

Anticancer Potential

  • 2-Heteroaryl Derivatives : Exhibit moderate cytotoxicity in screening studies, though specific data for the 8,9-dimethoxy analog remains underexplored .

Biological Activity

8,9-Dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazoloquinazolines, which are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting key findings from recent research studies.

The structural formula of this compound can be represented as follows:

  • IUPAC Name : 8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
  • Chemical Formula : C11H10N4O2S
  • Molecular Weight : 246.29 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The presence of methoxy groups enhances its solubility and reactivity. The compound can form hydrogen bonds due to its high dipole moment, influencing cell signaling pathways and gene expression.

Antimicrobial Activity

Research has demonstrated that derivatives of triazoloquinazolines exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against a panel of microorganisms including Escherichia coli , Pseudomonas aeruginosa , and Candida albicans . The results indicated that certain derivatives exhibited potent activity against these pathogens .

CompoundTarget OrganismActivity
2aC. albicansSignificant
2cC. albicansSignificant

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that the compound can inhibit the growth of several human cancer cell lines including Huh7-D12 and MCF-7. Notably, it demonstrated IC50 values in the micromolar range against these cell lines .

Cell LineIC50 (µM)
Huh7-D1215
MCF-720
MDA-MB-23125

Study on Kinase Inhibition

A significant study focused on the inhibition of specific kinases by triazoloquinazoline derivatives. The results indicated that some compounds within this class showed moderate inhibitory activity against kinases involved in cancer progression such as DYRK1A and GSK-3β . This suggests a potential mechanism for their anticancer effects.

Cytotoxicity Assessments

Further assessments were conducted to evaluate the cytotoxic effects of these compounds on normal cells versus cancer cells. The findings revealed that while the compounds effectively inhibited cancer cell proliferation, they exhibited minimal toxicity towards normal cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione?

  • Methodological Answer : The compound is synthesized via [5+1]-cyclocondensation reactions using 2-(3-aryl-1H-1,2,4-triazol-5-yl)phenylamines with carbon disulfide under alkaline conditions (e.g., KOH in ethanol). Solvent choice (propanol-2 with catalytic acid vs. glacial acetic acid) and nitrogen atmosphere influence yield (40–90%) and purity. Post-synthesis alkylation with methyl iodide generates S-methyl derivatives, which are intermediates for further functionalization .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Characterization involves a combination of:

  • LC-MS for molecular ion verification (e.g., m/z = 321 [M+1]).
  • ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.99 ppm for aromatic protons).
  • Elemental analysis to validate C, H, N content (e.g., C: 71.23%, H: 6.29%, N: 17.49%).
    IR spectroscopy is less reliable for tautomeric forms, necessitating UV spectrometry for tautomerism studies .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screenings reveal:

  • Antitumor activity : Moderate efficacy against NCI cancer cell lines (e.g., GI₅₀ values <10 µM).
  • Antimicrobial activity : MIC 12.5 µg/mL against S. aureus.
    Assays should include dose-response curves and cytotoxicity controls (e.g., HEK293 cells) to validate selectivity .

Advanced Research Questions

Q. How do tautomeric transformations of the thione group influence reactivity and biological activity?

  • Methodological Answer : The thione-thiol tautomerism (e.g., 8,9-dimethoxy derivatives) affects nucleophilic reactivity. UV spectrometry and DFT calculations can map tautomeric equilibria. S-Alkylation (e.g., with methyl iodide) stabilizes the thione form, enhancing metabolic stability but reducing hydrogen-bonding interactions with targets like PDE1 .

Q. What strategies optimize the compound's affinity for neurological targets like PDE1 or benzodiazepine receptors?

  • Methodological Answer :

  • Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 5 improves PDE1 inhibition (IC₅₀ <50 nM).
  • Receptor docking studies : Molecular dynamics simulations using crystal structures (e.g., X-ray data from triazoloquinazoline derivatives) guide rational design.
  • In vivo testing : Rodent models assess blood-brain barrier penetration and anxiolytic efficacy .

Q. How does the Dimroth rearrangement impact the synthesis of triazoloquinazoline derivatives?

  • Methodological Answer : Acid-catalyzed Dimroth rearrangement converts [1,2,4]triazolo[4,3-c]pyrimidines to [1,5-c] isomers. Monitoring via ¹H NMR (e.g., disappearance of δ 8.2 ppm proton) and catalytic HCl accelerates the process. This rearrangement generates regioisomeric byproducts, requiring HPLC purification for isolation .

Q. What advanced techniques resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., variable MIC values) arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardization using CLSI guidelines and orthogonal assays (e.g., time-kill kinetics for antimicrobials) improves reproducibility. Meta-analyses of structure-activity relationships (SAR) across derivatives (e.g., 5-cyclopentyl vs. 5-ethyl) clarify trends .

Key Recommendations for Researchers

  • Synthesis : Prioritize microwave-assisted methods for reduced reaction times and higher yields .
  • Characterization : Combine NMR with X-ray crystallography for unambiguous structural assignments .
  • Biological Testing : Use high-content screening (HCS) for multitarget profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.